molecular formula C12H9ClO3 B11791595 5-(4-Chlorobenzyl)furan-2-carboxylic acid

5-(4-Chlorobenzyl)furan-2-carboxylic acid

Cat. No.: B11791595
M. Wt: 236.65 g/mol
InChI Key: XYIIQMKCCKLJBO-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H9ClO3 It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction involves the alkylation of furan-2-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux for several hours, followed by cooling and acidification to precipitate the product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(4-Chlorobenzyl)furan-2-carboxylic acid can be oxidized to 5-(4-chlorobenzyl)furan-2-carboxaldehyde.

    Reduction: Reduction yields 5-(4-chlorobenzyl)furan-2-methanol.

    Substitution: Substitution reactions can produce derivatives like 5-(4-aminobenzyl)furan-2-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorobenzyl)furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them subjects of pharmacological studies.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 5-(4-Chlorobenzyl)furan-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.

    5-(4-Bromobenzyl)furan-2-carboxylic acid: Contains a bromine atom, which can affect its reactivity and biological activity.

    5-(4-Nitrobenzyl)furan-2-carboxylic acid: The nitro group introduces different electronic properties and potential biological effects.

Uniqueness

5-(4-Chlorobenzyl)furan-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The chlorine atom can participate in halogen bonding, affecting the compound’s binding properties and stability.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c13-9-3-1-8(2-4-9)7-10-5-6-11(16-10)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

XYIIQMKCCKLJBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)Cl

Origin of Product

United States

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